

## Spectroscopic comparison of 2'-, 3'-, and 4'-Nitroacetophenone

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A Spectroscopic Showdown: Differentiating 2'-, 3'-, and 4'-Nitroacetophenone Isomers

For researchers, scientists, and professionals in drug development, the precise characterization of constitutional isomers is a critical step in chemical synthesis and analysis. The positional variance of a functional group on an aromatic ring can significantly alter a molecule's chemical and physical properties. This guide provides an objective, data-driven comparison of 2'-, 3'-, and 4'-nitroacetophenone, focusing on their distinct spectroscopic signatures as determined by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

The differentiation of these isomers is rooted in the electronic and steric effects imparted by the nitro group's position relative to the acetyl group. These effects manifest as unique shifts, splitting patterns, and fragmentation behaviors in their respective spectra, providing a reliable basis for their unambiguous identification.

### **Comparative Spectroscopic Data**

The following tables summarize the key quantitative data obtained from IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and Mass Spectrometry for the three nitroacetophenone isomers.

#### Infrared (IR) Spectroscopy Data

The primary distinguishing features in the IR spectra are the positions of the carbonyl (C=O) stretching frequency and the patterns of the C-H out-of-plane bending vibrations in the



fingerprint region, which are characteristic of the substitution pattern on the benzene ring.

Functional Group	2'- Nitroacetophenone (cm <sup>-1</sup> )	3'- Nitroacetophenone (cm <sup>-1</sup> )	4'- Nitroacetophenone (cm <sup>-1</sup> )
C=O Stretch	~1710	~1691[1]	~1690
NO <sub>2</sub> Asymmetric Stretch	~1525	~1530	~1520
NO <sub>2</sub> Symmetric Stretch	~1350	~1350	~1350
Aromatic C-H Stretch	~3100-3000	~3100-3000	~3100-3000
Aromatic C=C Stretch	~1610, ~1480	~1615, ~1475	~1600, ~1485

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The <sup>1</sup>H NMR spectra provide the most definitive differentiation of the three isomers. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the position of the electron-withdrawing nitro group. All spectra were recorded in CDCl<sub>3</sub>.

Proton Assignment	2'- Nitroacetophenone (ppm)	3'- Nitroacetophenone (ppm)	4'- Nitroacetophenone (ppm)
-CH₃	~2.6	~2.70[2]	~2.70[3]
Aromatic Protons	~7.4 - 8.2 (complex multiplet)	~7.71 (t), 8.30 (d), 8.42 (d), 8.77 (s)[2]	~8.14 (d), 8.31 (d)[3]

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data



The chemical shifts of the aromatic carbons in the <sup>13</sup>C NMR spectra are also indicative of the substitution pattern. Spectra were recorded in CDCl<sub>3</sub>.

Carbon Assignment	2'- Nitroacetophenone (ppm)	3'- Nitroacetophenone (ppm)	4'- Nitroacetophenone (ppm)
-CH₃	~30	~27	~27
C=O	~200	~196	~196
Aromatic Carbons	~124-148	~123, 128, 130, 134, 138, 148	~124, 129, 141, 150

#### Mass Spectrometry (MS) Data

The electron ionization mass spectra of all three isomers show a molecular ion peak (M<sup>+</sup>) at m/z 165, corresponding to the molecular weight of  $C_8H_7NO_3$ .[4][5] The fragmentation patterns, however, can show subtle differences. A prominent fragment for all three is the acylium ion [M-NO<sub>2</sub>]<sup>+</sup> at m/z 119 and the acetyl cation [CH<sub>3</sub>CO]<sup>+</sup> at m/z 43.

lon	m/z	Isomer(s)
[M]+	165	2'-, 3'-, 4'-
[M-NO <sub>2</sub> ]+	119	2'-, 3'-, 4'-
[CH₃CO] <sup>+</sup>	43	2'-, 3'-, 4'-

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in this guide.

#### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation: Solid samples are prepared as KBr pellets. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.



Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

- Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
- Analysis: The positions, shapes, and intensities of the absorption bands are analyzed to identify functional groups.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the nitroacetophenone isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
- ¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.
- 13C NMR Data Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required due to the lower natural abundance of 13C and its longer relaxation times.
- Analysis: Chemical shifts ( $\delta$ ), splitting patterns (multiplicity), and integration values (for <sup>1</sup>H NMR) are analyzed to determine the structure.

#### **Mass Spectrometry (MS)**

- Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for this type of analysis.
- Sample Introduction: The sample can be introduced directly via a heated solid probe or, if volatile, through a gas chromatograph (GC-MS).

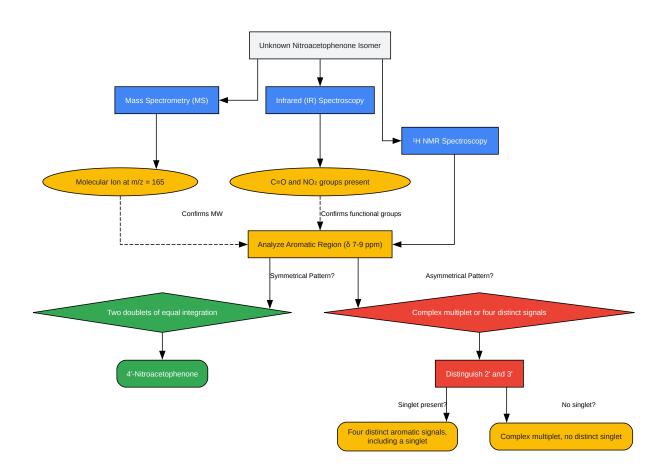


- Ionization: In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
- Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain information about the structure of the molecule.

#### **Visualization of Isomer Differentiation Workflow**

The following diagram illustrates a logical workflow for distinguishing between the 2'-, 3'-, and 4'-nitroacetophenone isomers based on their spectroscopic data.





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